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Introduction

5-Methyl-3(2H)-benzofuranone is a heterocyclic organic compound featuring a benzofuran
core structure. This scaffold is of significant interest to the scientific community, particularly in
the fields of medicinal chemistry and drug development. Benzofuran derivatives are pervasive
in natural products and have been identified as privileged structures, demonstrating a wide
array of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The
inherent reactivity of the 3(2H)-benzofuranone system, combined with the electronic influence
of the methyl group on the benzene ring, makes this molecule a versatile building block for the
synthesis of more complex, biologically active compounds.[2][3]

This guide provides a comprehensive overview of the core chemical properties of 5-Methyl-
3(2H)-benzofuranone. It is designed for researchers, scientists, and drug development
professionals, offering field-proven insights into its structure, spectroscopic signature, reactivity,
and handling. The information presented herein is intended to facilitate its effective use in
synthesis and to accelerate the discovery of novel therapeutic agents.

Molecular Structure and Physicochemical
Properties
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The foundational step in understanding the utility of any chemical compound is a thorough
characterization of its physical and structural properties. 5-Methyl-3(2H)-benzofuranone
consists of a furanone ring fused to a toluene molecule. The methyl group at the 5-position
influences the electron density of the aromatic ring, which in turn affects the molecule's
reactivity and biological interactions.

Caption: Molecular structure of 5-Methyl-3(2H)-benzofuranone.

The key physicochemical data for this compound are summarized in the table below, providing
a quick reference for experimental planning.

Property Value Source
CAS Number 54120-66-0 [41[5]
Molecular Formula CoHsO2 [6]
Molecular Weight 148.16 g/mol [6]
IUPAC Name 5-Methyl-1-benzofuran-3(2H)- 7]
one

Melting Point 54 °C [6]
Boiling Point 283.3 £ 40.0 °C (Predicted) [6]
Density 1.211 + 0.06 g/cm? (Predicted) [6]

Spectroscopic Analysis: A Compound's Fingerprint

Spectroscopic analysis is non-negotiable for verifying the identity, purity, and structure of a
synthesized or purchased compound. The choice of spectroscopic method is dictated by the
information required; a combination of IR, NMR, and MS provides a comprehensive structural
elucidation.[8][9]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. For 5-
Methyl-3(2H)-benzofuranone, the spectrum is dominated by two key features:
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e C=0 Stretch: A strong, sharp absorption band is expected in the region of 1710-1730 cm™1,
which is characteristic of the carbonyl group within the five-membered lactone (ester) ring.

e Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring will appear
around 3000-3100 cm~1 (C-H stretching) and 1450-1600 cm~1 (C=C ring stretching).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[10]
[11][12]

e 1H NMR:

o Aromatic Protons (3H): The three protons on the benzene ring will appear in the downfield
region, typically between & 6.8-7.5 ppm. The specific splitting pattern (e.g., a singlet and
two doublets) will depend on the coupling between adjacent protons.

o Methylene Protons (-CHz-) (2H): The protons at the C2 position, adjacent to the ether
oxygen, are expected to produce a singlet around & 4.5-5.0 ppm. The singlet nature arises
from the absence of adjacent protons.

o Methyl Protons (-CHs) (3H): The methyl group attached to the aromatic ring will give rise
to a sharp singlet at approximately 6 2.3-2.5 ppm.

e 13C NMR:

o Carbonyl Carbon (C=0): The lactone carbonyl carbon is the most deshielded and will
appear significantly downfield, expected around 6 195-205 ppm.

o Aromatic Carbons (6C): These carbons will resonate in the d 110-155 ppm range.
o Methylene Carbon (-CHz-) (1C): The C2 carbon is expected around & 70-80 ppm.

o Methyl Carbon (-CHs) (1C): The methyl carbon will be the most upfield signal, appearing
around & 20-25 ppm.

Mass Spectrometry (MS)
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Mass spectrometry confirms the molecular weight and can offer structural clues through
fragmentation patterns.

e Molecular lon (M*): The mass spectrum should show a clear molecular ion peak at m/z =
148, corresponding to the molecular weight of the compound.

e Fragmentation: Common fragmentation pathways may include the loss of CO (m/z = 120) or
cleavage of the furanone ring.

Synthesis and Reactivity

Understanding the synthesis and reactivity of 5-Methyl-3(2H)-benzofuranone is crucial for its
application as a synthetic intermediate. Benzofuranone scaffolds can be constructed through
various strategies, often involving cyclization reactions.[1][13]

General Synthesis Protocol

A common approach to benzofuranones involves the intramolecular cyclization of a suitably
substituted precursor. One established method is the acid-catalyzed dehydration and
cyclization of an a-phenoxy-p-ketoester.[14]
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Generalized Synthetic Workflow

p-Cresol + Chloroacetoacetate

Williamson Ether Synthesis

(Base, e.g., K2CO3)

a-(4-methylphenoxy)acetoacetate

Intramolecular Cyclization
(Strong Acid, e.g., H2S0Oa4)

5-Methyl-3(2H)-benzofuranone

Purification
(Crystallization / Chromatography)

Verified Product

Click to download full resolution via product page

Caption: Workflow for a common benzofuranone synthesis route.

Step-by-Step Methodology:
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o Ether Formation: To a solution of p-cresol in a suitable solvent (e.g., acetone), add a base
such as potassium carbonate. Stir the mixture and add ethyl chloroacetoacetate dropwise.
Reflux the reaction mixture until the starting materials are consumed (monitored by TLC).

o Work-up: After cooling, filter the mixture to remove the inorganic salts. Evaporate the solvent
under reduced pressure to obtain the crude a-(4-methylphenoxy)acetoacetate intermediate.

o Cyclization: Add the crude intermediate to a strong acid, such as concentrated sulfuric acid,
at a controlled temperature (e.g., 0-10 °C). The causality here is that the strong acid
protonates the ester carbonyl, facilitating intramolecular Friedel-Crafts acylation onto the
electron-rich aromatic ring.

« Isolation: Carefully pour the reaction mixture over ice water. The product will precipitate as a
solid.

« Purification: Collect the solid by filtration, wash with water, and dry. Further purification can
be achieved by recrystallization from a suitable solvent like ligroin or ethanol to yield pure 5-
Methyl-3(2H)-benzofuranone.[6] Each batch should be validated using the spectroscopic
methods outlined in Section 2 to confirm identity and purity.

Core Reactivity

The reactivity of 5-Methyl-3(2H)-benzofuranone is centered on three main areas:

o The Methylene Group (C2): The protons on the carbon alpha to the carbonyl group are acidic
and can be removed by a base. This generates a nucleophilic enolate, which is the key to
many subsequent reactions. This reactivity is widely exploited in Knoevenagel condensation
reactions with aldehydes to form 2-benzylidene derivatives, often called aurones.[2] This
reaction is foundational for creating libraries of potential drug candidates.

e The Carbonyl Group (C3): The carbonyl carbon is electrophilic and can be attacked by
nucleophiles, such as Grignard reagents or reducing agents (e.g., NaBHa4), to yield the
corresponding tertiary or secondary alcohol.

o The Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The
methyl group is an activating, ortho-, para-director, meaning incoming electrophiles will
preferentially add to the C4, C6, and C7a positions (relative to the methyl group).
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Applications in Research and Drug Development

The 5-methyl-3(2H)-benzofuranone moiety is a valuable scaffold in medicinal chemistry. Its
derivatives have been investigated for a range of therapeutic applications.

o Antimicrobial and Antileishmanial Agents: Hybrids of benzofuranone and nitroimidazole have
been synthesized and shown to possess potent activity against Leishmania major and
methicillin-resistant Staphylococcus aureus (MRSA).[2] The core structure serves as a rigid
scaffold to position the pharmacophoric nitroimidazole group.

» Neuroprotective Agents: A derivative of 5-methyl-benzofuran, MBPTA, was identified as a
novel Rho-associated protein kinase (ROCK) inhibitor.[3] It demonstrated significant
protective effects against MPP*-induced oxidative stress and cell death in a cellular model of
Parkinson's disease, highlighting the potential of this scaffold in developing treatments for
neurodegenerative disorders.[3]

» CDK2 Inhibitors for Cancer Therapy: Benzofuran derivatives have been designed and
synthesized as novel type Il CDK2 inhibitors.[14] Several compounds showed potent
inhibitory and cytotoxic activities, with good selectivity towards cancerous cells over normal
cells, making them promising leads for anticancer drug development.[14]

Safety and Handling

Proper handling of all chemicals is paramount in a research environment. Based on available
safety data sheets (SDS), the following precautions should be observed.[15][16][17]

o Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical
safety goggles, gloves, and a lab coat.[15]

» Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid ingestion and
inhalation. Keep away from open flames and hot surfaces.[15]

o Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[17]

¢ Incompatible Materials: Avoid contact with strong oxidizing agents.[15]
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» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, state, and federal regulations.

Conclusion

5-Methyl-3(2H)-benzofuranone is more than a simple heterocyclic compound; it is a versatile
and valuable building block for chemical synthesis and drug discovery. Its well-defined
physicochemical properties, predictable spectroscopic signature, and versatile reactivity make
it an attractive starting point for creating diverse molecular architectures. The demonstrated
biological activities of its derivatives in areas such as neuroprotection, cancer, and infectious
diseases underscore the continued importance of this scaffold in the development of novel
therapeutics. This guide provides the foundational knowledge required for researchers to
confidently and effectively utilize this compound in their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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